1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-
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Overview
Description
1-Oxaspiro[25]octa-5,7-dien-4-one, 7-bromo- is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of 1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo- typically involves an intramolecular Diels-Alder reaction. This reaction is known for its ability to form complex ring structures efficiently. The reaction conditions often include the use of a β,γ-enone chromophore, which undergoes intramolecular π 4s + π 2s cycloaddition . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo- undergoes various chemical reactions, including:
Scientific Research Applications
1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo- has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including sterpuranes and coriolin.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo- involves its ability to undergo intramolecular cycloaddition reactions. This process is facilitated by the presence of a β,γ-enone chromophore, which allows for efficient π 4s + π 2s cycloaddition . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable ring structures.
Comparison with Similar Compounds
1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo- can be compared to other spirocyclic compounds, such as:
1-Oxaspiro[2.5]octa-4,7-dien-6-one: Similar in structure but differs in the position of the oxygen atom and the presence of a bromine substituent.
Spiroepoxycyclohexadienones: These compounds share the spirocyclic structure but have different functional groups and reactivity The uniqueness of 1-Oxaspiro[2
Properties
CAS No. |
202001-83-0 |
---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
7-bromo-1-oxaspiro[2.5]octa-5,7-dien-4-one |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6(9)7(3-5)4-10-7/h1-3H,4H2 |
InChI Key |
GTBZZOAZMGLFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(O1)C=C(C=CC2=O)Br |
Origin of Product |
United States |
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